2-Bromo-3-phenylpyridine
Overview
Description
2-Bromo-3-phenylpyridine is an organic compound with the molecular formula C11H8BrN. It is a brominated derivative of pyridine, featuring a phenyl group at the third position and a bromine atom at the second position of the pyridine ring. This compound is widely used as a reagent in organic synthesis due to its versatile reactivity and ability to form various derivatives .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-phenylpyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammatory responses and cellular stress . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the downstream signaling pathways. Additionally, this compound has been shown to interact with other proteins and biomolecules, affecting their function and stability.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of p38α MAPK by this compound leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . This modulation of cytokine production can have significant effects on immune responses and inflammation. Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of p38α MAPK, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the phosphorylation of downstream targets, leading to a decrease in the production of pro-inflammatory cytokines. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in the inflammatory response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of chronic inflammation and immune responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAPK activity and reduces inflammation without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . The metabolic flux and levels of metabolites can be influenced by factors such as dosage, duration of exposure, and individual variability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-phenylpyridine can be synthesized through several methods. One common approach involves the bromination of 3-phenylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of automated systems allows for precise control over reaction parameters, leading to consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, forming carbon-carbon bonds with aryl or alkyl groups.
Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to yield the corresponding phenylpyridine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or ethanol.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products:
- Substituted pyridines
- Biaryl compounds
- Pyridine N-oxides
- Reduced phenylpyridines
Scientific Research Applications
2-Bromo-3-phenylpyridine is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-Bromo-3-phenylpyridine largely depends on its role in specific reactions. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the pyridine ring. In coupling reactions, the compound undergoes oxidative addition to form a palladium complex, followed by transmetallation and reductive elimination to form the desired product .
Comparison with Similar Compounds
- 2-Bromo-4-phenylpyridine
- 3-Bromo-2-phenylpyridine
- 2-Bromo-5-phenylpyridine
Comparison: 2-Bromo-3-phenylpyridine is unique due to the specific positioning of the bromine and phenyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable reagent for selective synthesis .
Properties
IUPAC Name |
2-bromo-3-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKWPWFSMVGPRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376466 | |
Record name | 2-bromo-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32864-29-2 | |
Record name | 2-bromo-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-bromo-3-phenylpyridine react in a strong basic environment like potassium amide in liquid ammonia? Does it lead to the formation of 2,6-diamino-3-phenylpyridine?
A1: While the research doesn't directly study the reactivity of this compound, it offers valuable insights based on related compounds. The paper indicates that neither 2-amino-6-bromo-3-phenylpyridine nor 6-amino-2-bromo-3-phenylpyridine act as intermediates in forming the 2,6-diamino derivative []. Instead, these bromo compounds, under similar basic conditions, transform into 1,3-dicyano-1-phenylpropene []. Therefore, it is unlikely that this compound would directly yield 2,6-diamino-3-phenylpyridine under these conditions. Further research focusing specifically on this compound would be needed to confirm this.
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